N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-2-26-16-8-7-13-19-20-14(23(13)21-16)9-18-15(24)10-22-11-5-3-4-6-12(11)27-17(22)25/h3-8H,2,9-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSSYZOWBBRZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CN3C4=CC=CC=C4OC3=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, which may require the use of an alkyl halide and a base.
Attachment of the Benzoxazole Moiety: This step involves the formation of an amide bond between the triazolopyridazine core and the benzoxazole derivative, typically using coupling reagents such as EDCI or DCC.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its ethoxy-triazolopyridazine and benzoxazolone-acetamide architecture. Below is a comparative analysis with analogs from the literature:
Detailed Analysis
Ethoxy vs. Methoxy Substitution (Comparison with ) The methoxy analog () replaces the ethoxy group at the triazolopyridazine 6-position. However, methoxy groups are generally more metabolically stable due to reduced susceptibility to oxidative dealkylation.
Benzoxazolone vs. Pyridazinone or Benzothiazole (Comparison with ) The benzoxazolone moiety in the target compound shares structural homology with TSPO ligands like PBPA , whereas pyridazinone () or benzothiazole () derivatives prioritize different biological targets. Benzoxazolones are known for hydrogen-bonding interactions with TSPO’s cholesterol-binding domain, while benzothiazoles (e.g., ) exhibit broader antimicrobial activity due to their electrophilic sulfur atom.
Acetamide Linker Variations
The target compound’s acetamide linker connects the triazolopyridazine and benzoxazolone fragments, a design mirrored in PBPA . In contrast, the benzothiazole series () uses thioether or hydrazide linkers, which may alter conformational flexibility and target engagement.
Biological Activity Trends TSPO Affinity: PBPA () demonstrates nanomolar binding to TSPO (Kᵢ = 3.2 nM), suggesting the target compound’s benzoxazolone fragment could confer similar activity. Antimicrobial Potency: Benzothiazole derivatives () show IC₅₀ values in the micromolar range, while triazolopyridazines () are more CNS-selective. Metabolic Stability: Ethoxy substitution may reduce metabolic clearance compared to methoxy analogs, but in vivo data are needed for validation.
Research Implications and Gaps
- Structural Optimization : Ethoxy substitution and benzoxazolone integration position this compound as a candidate for neuroimaging or anti-inflammatory applications.
- Unresolved Questions: No direct binding or efficacy data exist for the target compound. Comparative studies with PBPA and methoxy analogs are critical to validate its TSPO selectivity and pharmacokinetic profile.
- Synthetic Challenges : The triazolopyridazine-benzoxazolone linkage requires multi-step synthesis, as seen in related compounds (e.g., ), posing scalability hurdles.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound incorporates a triazolo-pyridazine moiety and an oxo-benzoxazole structure, which may contribute to its diverse biological activities.
Structural Overview
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Triazolo-pyridazine | A heterocyclic compound known for various biological activities. |
| Oxo-benzoxazole | A moiety associated with anti-cancer properties. |
| Acetamide Group | Enhances solubility and bioavailability. |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, particularly in oncology. The unique combination of the triazole and oxo-benzoxazole functionalities in this compound suggests potential synergistic effects that could enhance its pharmacological profile.
In Vitro Studies
Studies have shown that compounds related to this structure can inhibit key signaling pathways involved in cancer progression. For instance:
- Inhibition of c-Met Kinase : Research on triazolo-pyridazine derivatives has demonstrated significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. One derivative exhibited an IC50 value of 0.090 μM against c-Met kinase, indicating strong potential as a therapeutic agent .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that certain derivatives showed moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative displayed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
- Induction of Apoptosis : Flow cytometry analysis indicated that these compounds could induce late apoptosis in A549 cells, promoting cell cycle arrest in the G0/G1 phase .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways critical for cancer cell survival and proliferation .
- Targeting Receptor Tyrosine Kinases : By inhibiting c-Met and potentially other kinases, the compound may block signaling pathways that promote tumor growth and metastasis .
Case Studies
Several studies have explored the biological activity of related compounds:
- Triazolo-Pyridazine Derivatives : A study synthesized various derivatives and assessed their cytotoxicity and kinase inhibitory effects. The most promising compounds showed significant activity against multiple cancer cell lines and were identified as potential class II c-Met inhibitors .
- Oxobenzoxazole Compounds : Research on oxobenzoxazole derivatives has highlighted their anti-cancer properties, suggesting that the incorporation of this moiety into the triazolo-pyridazine framework could enhance overall efficacy .
Q & A
Q. What are the key synthetic steps and reaction optimizations for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core followed by functionalization of the methyl and acetamide groups. Critical steps include:
- Nucleophilic substitution to introduce the ethoxy group at position 6 of the pyridazine ring.
- Amide coupling to attach the 2-oxobenzo[d]oxazol-3(2H)-yl moiety. Optimization of reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) is crucial for yield improvement . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (>95% purity) are standard .
Q. Which analytical techniques validate the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- HPLC with UV/Vis detection monitors purity (>95%) and identifies byproducts (e.g., unreacted intermediates) .
Q. What structural features influence its physicochemical properties?
The triazolo-pyridazine core contributes to planarity and π-π stacking potential, while the 2-oxobenzo[d]oxazol-3(2H)-yl group enhances hydrogen-bonding capacity. The ethoxy group improves solubility in polar aprotic solvents . LogP values (calculated: ~2.8) suggest moderate lipophilicity .
Advanced Research Questions
Q. How can conflicting bioactivity data across assays be systematically resolved?
- Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement.
- Analyze structural analogs (e.g., replacing the ethoxy group with methoxy) to isolate pharmacophore contributions .
- Perform metabolite profiling to rule out off-target effects from degradation products .
Q. What in silico strategies predict biological targets and binding modes?
- Molecular docking (AutoDock Vina, Glide) against kinase or GPCR libraries identifies potential targets .
- Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models prioritize analogs with improved affinity (e.g., modifying the benzoxazole substituents) .
Q. How to design a structure-activity relationship (SAR) study for this scaffold?
- Core modifications : Replace triazolo-pyridazine with triazolo-pyrimidine to assess ring size impact .
- Substituent variations : Test halogen (F, Cl) or electron-withdrawing groups (NO₂) at the benzoxazole position .
- Bioisosteric replacements : Swap the acetamide linker with sulfonamide or urea to modulate polarity .
Q. What are common synthetic impurities, and how are they characterized?
- Byproducts : Unreacted intermediates (e.g., free triazolo-pyridazine) or hydrolysis products (e.g., carboxylic acid derivatives).
- Detection : LC-MS with electrospray ionization (ESI) identifies impurities at >0.1% levels .
- Mitigation : Optimize reaction stoichiometry and use scavenger resins (e.g., polymer-bound isocyanate) .
Q. How to optimize solubility and stability for in vivo studies?
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug strategies : Mask the acetamide as an ester for improved bioavailability .
- Formulation : Use cyclodextrin-based carriers or lipid nanoparticles for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
